Cas no 101213-32-5 (2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine)

2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzothiazolamine,2-(1-pyrrolidinyl)-
- 2-(1-Pyrrolidinyl)-1,3-benzothiazol-6-amine
- 6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI)
- EN300-25570
- 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-amine
- Z211344794
- 101213-32-5
- MFCD08444419
- AKOS009102444
- 2-pyrrolidin-1-yl-1,3-benzothiazol-6-amine
- CS-0242815
- CHEMBL4129016
- 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-amine
- SCHEMBL19326470
- G56490
- 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine
-
- MDL: MFCD08444419
- Inchi: InChI=1S/C11H13N3S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2
- InChI Key: HQWAGLLISXEQGE-UHFFFAOYSA-N
- SMILES: NC1C=CC2N=C(SC=2C=1)N1CCCC1
Computed Properties
- Exact Mass: 219.08319
- Monoisotopic Mass: 219.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.4Ų
- XLogP3: 2.6
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 201-203 °C
- Boiling Point: 408.6±37.0 °C at 760 mmHg
- Flash Point: 200.9±26.5 °C
- PSA: 42.15
- LogP: 3.12490
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25570-0.5g |
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-amine |
101213-32-5 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
Enamine | EN300-25570-5g |
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-amine |
101213-32-5 | 95% | 5g |
$1779.0 | 2023-09-14 | |
TRC | B525198-100mg |
2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine |
101213-32-5 | 100mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-25570-1g |
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-amine |
101213-32-5 | 95% | 1g |
$614.0 | 2023-09-14 | |
Enamine | EN300-25570-10g |
2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-amine |
101213-32-5 | 95% | 10g |
$2638.0 | 2023-09-14 | |
A2B Chem LLC | AE46237-100mg |
6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI) |
101213-32-5 | 95% | 100mg |
$248.00 | 2024-04-20 | |
1PlusChem | 1P009KXP-100mg |
6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI) |
101213-32-5 | 95% | 100mg |
$303.00 | 2023-12-27 | |
1PlusChem | 1P009KXP-250mg |
6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI) |
101213-32-5 | 95% | 250mg |
$407.00 | 2023-12-27 | |
A2B Chem LLC | AE46237-5g |
6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI) |
101213-32-5 | 95% | 5g |
$1908.00 | 2024-04-20 | |
A2B Chem LLC | AE46237-2.5g |
6-Benzothiazolamine,2-(1-pyrrolidinyl)-(9CI) |
101213-32-5 | 95% | 2.5g |
$1301.00 | 2024-04-20 |
2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine Related Literature
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512
Additional information on 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine
Professional Introduction to Compound with CAS No. 101213-32-5 and Product Name: 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine
The compound identified by the CAS number 101213-32-5 and the product name 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The benzothiazole core, combined with a pyrrolidine moiety, creates a molecular framework that is both structurally stable and biologically active, making it a promising candidate for further investigation.
Structurally, 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine is characterized by a fused system of a benzothiazole ring and a pyrrolidine ring. The benzothiazole moiety is known for its presence in numerous pharmacologically active compounds, including antiviral, anti-inflammatory, and anticancer agents. The pyrrolidine group, on the other hand, is frequently incorporated into drugs due to its ability to enhance solubility and improve metabolic stability. The combination of these two structural elements in 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine suggests a potential for multifunctional activity.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The benzothiazole-pyrrolidine hybrid structure of 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine has been explored for its potential to interact with multiple targets. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression. The amine group at the 6-position of the benzothiazole ring provides a site for further functionalization, allowing for the design of derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine is its potential in the field of oncology. Preliminary research has demonstrated that this compound can interfere with key signaling pathways that are crucial for tumor growth and survival. Specifically, it has been shown to inhibit the activity of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are often overexpressed in various types of cancer. By modulating these pathways, 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine may offer a new therapeutic strategy for treating resistant forms of cancer.
Furthermore, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating central nervous system (CNS) disorders. The pyrrolidine ring is known to enhance blood-brain barrier penetration, which is a significant challenge in developing effective treatments for neurological conditions. Research is ongoing to explore the potential of 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Initial studies have shown promising results in animal models, suggesting that this compound may be able to slow down disease progression and improve cognitive function.
The synthesis of 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine involves multi-step organic reactions that require precise control over reaction conditions. The benzothiazole core can be synthesized through various methods, including cyclization reactions involving thioamides and nitriles. The introduction of the pyrrolidine group typically involves nucleophilic substitution or condensation reactions with appropriate precursors. Advances in synthetic chemistry have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating further research and development.
In conclusion,2-(Pyrrolidin-1-y l)-1 ,3 -benzothia z ol -6 -ami ne (CAS No . 101213 -32 -5 ) represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications . Its ability to modulate multiple biological pathways makes it a promising candidate for treating various diseases , particularly cancer and neurodegenerative disorders . Continued research into this compound is expected to yield valuable insights into its mechanism of action and lead to the development of novel drugs that can improve patient outcomes .
101213-32-5 (2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-amine) Related Products
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
